GSK467

Epigenetics Cancer Research Chemical Biology

Select GSK467 for its unmatched selectivity profile—180-fold preference for KDM4C over KDM6 and other Jumonji family members—a specificity not shared by generic KDM5 inhibitors. Its unique binding mode within the KDM5B catalytic core confers a distinct phenotype, notably lacking standalone antiproliferative activity in cancer models. This makes GSK467 the definitive tool for dissecting enzymatic versus scaffolding functions of KDM5B, serving as a critical control alongside KDM5B degraders. Validated in vivo for inflammation research and reproductive biology applications.

Molecular Formula C17H13N5O2
Molecular Weight 319.32 g/mol
Cat. No. B607843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK467
SynonymsGSK467;  GSK-467;  GSK 467; 
Molecular FormulaC17H13N5O2
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3
InChIInChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23)
InChIKeyZTYRLXUTLYBVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK467 Procurement Guide: Potency, Selectivity, and Differentiation of the KDM5B/JARID1B Inhibitor


GSK467 (CAS 1628332-52-4) is a small-molecule, cell-penetrant inhibitor of the histone lysine demethylase 5B (KDM5B, also known as JARID1B or PLU1) . It belongs to the 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenase inhibitor class, exhibiting nanomolar biochemical potency (Ki = 10 nM) against its primary target . GSK467 is characterized by its exploited unique binding mode to the KDM5B catalytic core, a feature that distinguishes it from other chemotypes in the KDM5/6 inhibitor landscape [1]. Its molecular formula is C17H13N5O2 with a molecular weight of 319.32 g/mol . This guide provides quantifiable evidence to support scientific selection and procurement decisions relative to its closest functional analogs and alternative KDM5-targeting probes.

Why a Generic KDM5 Inhibitor Cannot Substitute for GSK467 in Targeted Research


Substitution of GSK467 with a generic KDM5 inhibitor is not scientifically viable due to substantial inter-chemotype variations in target selectivity, cellular permeability, and biological outcome. GSK467 is not a pan-KDM5 inhibitor; its selectivity profile is characterized by a 180-fold preference for KDM4C over KDM6 and other Jumonji family members, a specificity not uniformly shared by other KDM5 tool compounds [1]. Crucially, structural analyses reveal GSK467 exploits a unique binding mode within the KDM5B catalytic core, a property that confers a distinct biochemical and cellular phenotype [2]. This manifests as a lack of standalone antiproliferative activity in certain cancer models, a functional characteristic that starkly contrasts with other KDM5-targeting probes and degrader molecules derived from its scaffold [3]. Therefore, experimental outcomes are highly dependent on the precise chemical probe used; direct replacement with a different KDM5 inhibitor will introduce confounding variables, potentially leading to misinterpretation of target biology and invalid cross-study comparisons.

Quantitative Differentiation of GSK467: Evidence for Procurement and Experimental Design


Potency and Intracellular Activity: GSK467 Ki and IC50 Benchmarking Against KDM5/6 Inhibitors

GSK467 demonstrates potent biochemical inhibition of KDM5B with a Ki of 10 nM and an IC50 of 26 nM, as determined by AlphaScreen assay . This potency is comparable to the pan-KDM5 inhibitor CPI-455 (IC50 = 10 nM for KDM5A) , and significantly superior to the mixed KDM5/6 inhibitor GSK-J1, which exhibits much weaker activity against KDM5B (IC50 = 170 nM) . While GSK467 is cell-penetrant, its cellular activity profile is unique; it does not induce antiproliferative effects in hematologic malignancy cell lines, a phenotype opposite to that of KDM5B degraders like YTHu78 derived from its scaffold [1].

Epigenetics Cancer Research Chemical Biology

Selectivity Profile: Quantified Off-Target Activity Against KDM4C and Jumonji Family Members

GSK467 exhibits a highly defined selectivity profile, showing a 180-fold preference for KDM4C inhibition compared to other Jumonji family members, with no measurable inhibitory effects toward KDM6 or other Jumonji subfamilies [1]. This contrasts with the selectivity of CPI-455, which demonstrates >200-fold selectivity for KDM5 over KDM2, 3, 4, 6, and 7 , and KDOAM-25, a potent KDM5A-D inhibitor with IC50s of 71 nM, 19 nM, 69 nM, and 69 nM, respectively . The unique binding mode of GSK467 to the KDM5B catalytic core, as revealed by crystallography, underpins this specific selectivity pattern [2].

Selectivity Profiling Chemical Probe Validation Epigenetics

Cellular and In Vivo Activity: Documented Lack of Antiproliferative Effects and Anti-Inflammatory Application

GSK467 displays a context-dependent cellular activity profile. In hematologic malignancy models (MV-4-11, MM.1S), it does not induce antiproliferative effects or apoptosis, a critical differentiator from KDM5B degraders [1]. Conversely, in non-cancerous systems, GSK467 (10 mg/kg, i.p.) significantly suppresses LPS-induced pro-inflammatory cytokine production in mice, demonstrating in vivo efficacy in an acute inflammation model [2]. Additionally, in reproductive biology, GSK467 treatment increases H3K4me3 accumulation in goat oocytes and embryos, disrupts spindle assembly, and causes developmental arrest, confirming its cellular engagement and functional consequence in primary cells [3]. This functional profile contrasts with CPI-455, which reduces drug-tolerant persister cancer cells in multiple cancer cell lines .

In Vivo Pharmacology Inflammation Developmental Biology

Formulation and Solubility: Practical Procurement Parameters for In Vitro and In Vivo Use

GSK467 demonstrates good solubility in DMSO (8 mg/mL, 25.05 mM) at 25°C, which is essential for preparing concentrated stock solutions for in vitro assays . For in vivo applications, validated formulations include a clear solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O) and a homogeneous suspension in CMC-Na (≥5 mg/mL), providing researchers with ready-to-use protocols for oral or intraperitoneal administration . This contrasts with some KDM5 inhibitors like KDM5-C49, which exhibit poor cell-permeability despite potent biochemical activity . The availability of validated in vivo formulations for GSK467 simplifies experimental design and ensures reproducibility in animal studies, a practical advantage over compounds with less defined or more challenging formulation requirements.

Compound Formulation In Vivo Dosing Chemical Tools

High-Impact Application Scenarios for GSK467 in Academic and Industrial Research


Investigating Non-Catalytic Scaffolding Functions of KDM5B

GSK467 is ideally suited for studies aimed at dissecting the enzymatic versus non-enzymatic (scaffolding) roles of KDM5B in cancer biology. Its well-documented lack of antiproliferative activity in hematologic malignancy cell lines, while still engaging the target and altering histone methylation, allows researchers to distinguish between catalytic inhibition and the broader cellular consequences of KDM5B protein depletion [1]. This is particularly valuable when used as a control alongside KDM5B degraders (e.g., YTHu78) which eliminate both enzymatic and scaffolding functions, thereby providing a clean, quantifiable contrast in phenotypic assays [2].

Epigenetic Regulation of Inflammation and Immune Responses

The validated in vivo activity of GSK467 in suppressing LPS-induced pro-inflammatory cytokine production makes it a powerful tool for exploring the role of KDM5B in innate immunity and inflammatory diseases [1]. Researchers can leverage the provided in vivo formulation protocols (clear solution or CMC-Na suspension) to reliably dose animals and investigate the epigenetic underpinnings of conditions such as sepsis, autoimmunity, or chronic inflammation [2]. This application is distinct from cancer-focused KDM5 inhibitors, offering a pathway for epigenetic research in immunology and inflammatory disorders.

Reproductive and Developmental Biology Research

The profound effects of GSK467 on oocyte maturation, spindle assembly, and early embryonic development establish its utility in reproductive biology and developmental studies [1]. Its ability to increase H3K4me3 accumulation and disrupt meiosis in primary cells (goat and mouse oocytes) provides a robust chemical probe for investigating the epigenetic requirements for successful fertilization and pre-implantation development. This specific application highlights the unique value of GSK467 in a research domain distinct from oncology, where its lack of cytotoxicity is a critical advantage for studying primary germ cells and embryos [2].

Chemical Probe for KDM5B Target Engagement and Pathway Deconvolution

Given its well-defined biochemical potency (Ki = 10 nM) and unique binding mode, GSK467 serves as a high-quality chemical probe for target engagement studies [1]. Its selectivity profile—180-fold for KDM4C with no KDM6 activity—allows for more precise attribution of biological effects to KDM5B inhibition, minimizing confounding signals from off-target Jumonji family members [2]. This is crucial for deconvoluting complex signaling pathways and validating KDM5B as a therapeutic target in systems where other KDM5/6 family members may play overlapping roles, providing a cleaner pharmacological tool than broader-spectrum inhibitors like GSK-J1 or CPI-455 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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